Deruxtecan-d2
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Overview
Description
Deruxtecan-d2 is a chemical compound and a derivative of exatecan that acts as a topoisomerase I inhibitor . It is commonly used in antibody-drug conjugates (ADCs) for targeted cancer therapy. One of the most notable ADCs containing this compound is trastuzumab deruxtecan, which is used to treat HER2-positive breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deruxtecan-d2 is synthesized through a series of chemical reactions that involve the modification of exatecan. The synthetic route typically includes steps such as esterification, amidation, and coupling reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency and scalability, meeting the regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
Deruxtecan-d2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Deruxtecan-d2 has a wide range of scientific research applications, including:
Mechanism of Action
Deruxtecan-d2 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication and transcription. The compound binds to the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing DNA damage. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the HER2 receptor and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Exatecan: The parent compound of Deruxtecan-d2, also a topoisomerase I inhibitor.
Trastuzumab deruxtecan: An ADC that combines trastuzumab with this compound for targeted cancer therapy.
Datopotamab deruxtecan: Another ADC that targets TROP2-expressing tumors.
Uniqueness
This compound is unique due to its high potency as a topoisomerase I inhibitor and its ability to be conjugated with monoclonal antibodies for targeted therapy. This makes it a valuable component in ADCs, offering a targeted approach to cancer treatment with reduced systemic toxicity .
Properties
Molecular Formula |
C52H56FN9O13 |
---|---|
Molecular Weight |
1036.1 g/mol |
IUPAC Name |
N-[2-[[2-[[(2S)-1-[[2-[[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i26D2 |
InChI Key |
WXNSCLIZKHLNSG-YPYPAOJXSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)OCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Origin of Product |
United States |
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